[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid
Description
Propriétés
Formule moléculaire |
C6H6BN3O2 |
|---|---|
Poids moléculaire |
162.94 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyridin-8-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4,11-12H |
Clé InChI |
GOHUPHQCMRRVOX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN2C1=NC=N2)(O)O |
Origine du produit |
United States |
Méthodes De Préparation
Construction of the Triazolopyridine Core
The synthesis of thetriazolo[1,5-a]pyridine scaffold typically begins with a substituted 2-aminopyridine precursor. A common approach involves the reaction of 2-amino-6-bromopyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, which upon cyclization with hydroxylamine in the presence of a base such as N,N-diisopropylethylamine yields the triazolopyridine core. This method is efficient for introducing the fused triazole ring onto the pyridine nucleus, providing a versatile intermediate for further functionalization.
Alternative Synthetic Routes
Some patents and research articles describe alternative synthetic sequences, including:
Direct borylation of the triazolopyridine core using transition metal-catalyzed C–H activation methods, which bypass the need for pre-functionalized halogenated intermediates. These methods often employ iridium or rhodium catalysts with bis(pinacolato)diboron reagents to install the boron moiety directly at the 8-position.
Multistep syntheses starting from substituted pyridine derivatives, involving diazotization and subsequent substitution with boronic acid derivatives.
However, these alternative methods are less commonly reported for this specific compound compared to the Suzuki coupling approach.
Detailed Research Outcomes and Data Tables
Synthetic Scheme Overview
Representative Experimental Data from Literature
A study of triazolopyridine derivatives demonstrated the synthesis of boronic acid-functionalized compounds via Suzuki coupling starting from 2-amino-6-bromopyridine-derived triazolopyridine intermediates. The key findings include:
The Suzuki coupling step proceeded efficiently with various substituted phenylboronic acids, indicating the robustness of the method.
The boronic acid derivatives showed high purity and were suitable for further medicinal chemistry applications.
Reaction optimization revealed that palladium tetrakis(triphenylphosphine) as a catalyst and potassium carbonate as a base in dioxane/water mixtures at 80–100 °C gave the best yields.
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the structure of the triazolopyridine core and the boronic acid substitution at the 8-position.
High-Resolution Mass Spectrometry (HRMS) validated the molecular weight and purity.
X-ray crystallography (where available) confirmed the fused ring system and boronic acid positioning.
Summary of Preparation Method Advantages and Limitations
| Preparation Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | High regioselectivity; broad substrate scope; scalable | Requires halogenated intermediate; palladium catalyst cost |
| Direct C–H Borylation | Avoids halogenated intermediates; atom economy | Often requires expensive catalysts; regioselectivity challenges |
| Multistep Substitution | Flexibility in substituent introduction | Longer synthetic routes; lower overall yields |
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions, sodium hypochlorite for oxidative cyclization, and palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is used as a building block for synthesizing complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology and Medicine
In biology and medicine, this compound exhibits various biological activities, including acting as inhibitors for enzymes such as Janus kinases (JAK1 and JAK2) and phosphodiesterases (PDE) .
Industry
In the industrial sector, [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
8-Carboxylic Acid Derivatives
- Example: [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4, C₇H₅N₃O₂, MW 167.13 g/mol). Key Differences: The carboxylic acid group enhances polarity and hydrogen-bonding capacity, favoring interactions in enzyme-binding pockets. Applications: Used in synthesizing sulfonamide herbicides (e.g., ALS inhibitors), where spatial orientation of substituents critically determines herbicidal activity .
8-Hydroxy Derivatives
- Example: [1,2,4]Triazolo[1,5-a]pyridin-8-ol (C₆H₅N₃O, MW 135.12 g/mol). Key Differences: The hydroxyl group participates in hydrogen bonding but lacks the electrophilic boron required for Suzuki reactions. This derivative is more suited for antioxidant or antimicrobial applications due to its redox-active phenolic moiety .
Halogenated Derivatives
- Example : 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (C₆H₃BrClN₃, MW 232.47 g/mol).
- Key Differences : Halogens (Br, Cl) impart lipophilicity, enhancing membrane permeability in drug candidates. Bromine at the 8-position serves as a leaving group in palladium-catalyzed cyanation (e.g., conversion to carbonitriles using Zn(CN)₂) .
- Applications : Intermediate in PDE10 and mGlu5 inhibitor synthesis .
Carbonitrile Derivatives
- Example: [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile (C₇H₃N₄, MW 143.12 g/mol). Key Differences: The cyano group (-CN) is electron-withdrawing, stabilizing the aromatic system and enabling nucleophilic additions. Unlike boronic acids, carbonitriles are used in heterocycle elongation (e.g., via cycloadditions) .
Benzamide Derivatives
- Example : N-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)benzamide (C₁₃H₁₀N₄O, MW 238.25 g/mol).
Structural and Electronic Comparison Table
Q & A
Q. Advanced
- SAR Studies : Derivatives like 8-bromo-7-(trifluoromethyl) analogs show narrow-spectrum antibacterial activity against Enterococcus faecium (MIC = 2 µg/mL) .
- Fluorophore Integration : Carbonitrile derivatives exhibit strong blue fluorescence (quantum yield Φ = 0.45), enabling use as imaging probes .
Q. Table 1: Bioactivity of Key Derivatives
| Substituent at Position 8 | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Boronic Acid | mGlu5 | 120 nM (allosteric modulation) | |
| CN | PDE10 | 8.3 nM | |
| Br | ESKAPE pathogens | MIC = 4 µg/mL |
What analytical techniques are critical for characterizing derivatives?
Q. Basic
Q. Advanced
- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., triazolopyridine derivatives show planar geometry with dihedral angles <5° .
- Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ = 213.04 for 2-amino-8-bromo analog) .
How can computational methods guide the design of novel derivatives?
Q. Advanced
- DFT Calculations : Predict reactivity in cross-couplings (e.g., Fukui indices identify nucleophilic sites) .
- Molecular Docking : Models interactions with targets like mGlu5 (Glide score = -9.2 kcal/mol for boronic acid derivatives) .
- MD Simulations : Assess stability of enzyme-inhibitor complexes (RMSD < 2 Å over 100 ns) .
How to address contradictions in reported synthetic yields?
Advanced
Discrepancies arise from:
Q. Table 2: Optimization of Pd-Catalyzed Cyanation
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), 80°C | 75 | 98 | |
| Pd(OAc)₂ (10 mol%), 100°C | 68 | 95 |
What safety protocols are recommended for handling this compound?
Q. Basic
Q. Advanced
How to evaluate the compound’s potential in drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
